molecular formula C26H25FN2O6 B11139803 5-(4-butoxy-3-methoxyphenyl)-4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-1,5-dihydro-2H-pyrrol-2-one

5-(4-butoxy-3-methoxyphenyl)-4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11139803
M. Wt: 480.5 g/mol
InChI Key: ASXDNCNCBHPMHY-GYHWCHFESA-N
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Description

  • Alkylation of the phenol with butyl bromide yields the butyloxy group.
  • Methylation of the phenol using dimethyl sulfate or diazomethane introduces the methoxy group.

Industrial Production

The industrial-scale synthesis typically involves optimized versions of the above steps, ensuring high yield and purity.

Preparation Methods

Synthetic Routes

Several synthetic routes exist for this compound, but one common approach involves the following steps:

  • Formation of the Pyrrol-2-one Ring

    • Start with a suitable precursor containing the pyrrole ring.
    • Introduce the fluorophenylcarbonyl group via a Friedel-Crafts acylation reaction.
    • Cyclize the compound to form the pyrrol-2-one ring.

Chemical Reactions Analysis

This compound participates in various reactions:

    Oxidation: The hydroxyl group can undergo oxidation to form a ketone.

    Reduction: Reduction of the carbonyl group yields the corresponding alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

    Major Products: These reactions lead to derivatives with altered functional groups.

Scientific Research Applications

Chemistry:

    Catalysis: The compound’s unique structure makes it a potential ligand for transition metal catalysts.

    Organic Synthesis: It serves as a building block for more complex molecules.

Biology and Medicine:

    Anticancer Properties: Research suggests that derivatives of this compound exhibit antiproliferative effects against cancer cells.

    Anti-inflammatory Activity: The hydroxy group may modulate inflammation pathways.

Industry:

    Pharmaceuticals: The compound inspires drug discovery efforts.

    Agrochemicals: It could find applications in crop protection.

Mechanism of Action

The exact mechanism remains an active area of research. it likely involves interactions with specific molecular targets, affecting cellular processes.

Comparison with Similar Compounds

While there are no direct analogs, we can compare it to related pyrrol-2-ones and phenyl-substituted compounds.

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Properties

Molecular Formula

C26H25FN2O6

Molecular Weight

480.5 g/mol

IUPAC Name

(4Z)-5-(4-butoxy-3-methoxyphenyl)-4-[(4-fluorophenyl)-hydroxymethylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione

InChI

InChI=1S/C26H25FN2O6/c1-4-5-12-34-19-11-8-17(14-20(19)33-3)23-22(24(30)16-6-9-18(27)10-7-16)25(31)26(32)29(23)21-13-15(2)35-28-21/h6-11,13-14,23,30H,4-5,12H2,1-3H3/b24-22-

InChI Key

ASXDNCNCBHPMHY-GYHWCHFESA-N

Isomeric SMILES

CCCCOC1=C(C=C(C=C1)C2/C(=C(\C3=CC=C(C=C3)F)/O)/C(=O)C(=O)N2C4=NOC(=C4)C)OC

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C2C(=C(C3=CC=C(C=C3)F)O)C(=O)C(=O)N2C4=NOC(=C4)C)OC

Origin of Product

United States

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